1,4-Diisopropylpiperazine

Beschreibung

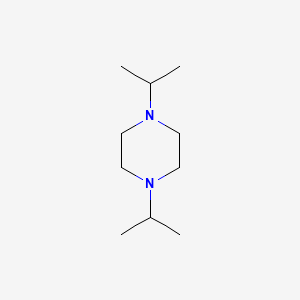

Structure

3D Structure

Eigenschaften

CAS-Nummer |

21943-18-0 |

|---|---|

Molekularformel |

C10H22N2 |

Molekulargewicht |

170.30 g/mol |

IUPAC-Name |

1,4-di(propan-2-yl)piperazine |

InChI |

InChI=1S/C10H22N2/c1-9(2)11-5-7-12(8-6-11)10(3)4/h9-10H,5-8H2,1-4H3 |

InChI-Schlüssel |

NZIWCJIMKAWXAQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N1CCN(CC1)C(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 1,4-Diisopropylpiperazine-2,5-dione

General Synthetic Strategy

The synthesis of this compound-2,5-dione typically proceeds via the cyclization of N,N′-diisopropylglycinamide derivatives using haloacetyl halides followed by base-promoted ring closure. The process involves:

- Formation of an N-haloacetyl intermediate by reacting N,N′-diisopropylglycinamide with a haloacetyl halide (commonly chloroacetyl chloride).

- Cyclization through base-induced intramolecular condensation to form the diketopiperazine ring.

This method is favored due to its high yield, economic feasibility, and scalability.

Detailed Synthetic Procedure

Reagents and Conditions

| Reagent/Condition | Description |

|---|---|

| Starting material | N,N′-diisopropylglycinamide |

| Haloacetyl halide | Chloroacetyl chloride (preferred), also bromoacetyl bromide or chloroacetyl bromide possible |

| Base (hydrogen halide scavenger) | Triethylamine, pyridine, or excess N,N′-diisopropylglycinamide |

| Solvent | Non-nucleophilic organic solvents such as toluene or xylene |

| Reaction temperature | 65–100 °C (preferably 75–90 °C) |

| Reaction time | 1–3 hours |

Stepwise Synthesis

Formation of N-haloacetyl intermediate

N,N′-diisopropylglycinamide is dissolved in toluene and cooled to 0–5 °C. Chloroacetyl chloride is added dropwise under stirring. The mixture is then allowed to warm to room temperature and stirred for approximately 30 minutes, during which precipitation may occur.Cyclization to diketopiperazine

Powdered sodium hydroxide or a caustic base is added to the reaction mixture, which is then heated to 70–80 °C and stirred vigorously for 1 hour to promote cyclization.Isolation and purification

After completion, the reaction mixture is filtered, and the organic phase is separated, washed (e.g., with saturated sodium chloride solution), dried over anhydrous magnesium sulfate, filtered, and the solvent removed under reduced pressure. The crude product is recrystallized from ethanol to yield pure this compound-2,5-dione as a white crystalline solid.

Representative Experimental Data

| Parameter | Value/Result |

|---|---|

| Yield | 89–94.4% |

| Melting point | 177–180 °C |

| Purity (chromatographic) | >96% |

| Physical appearance | Off-white to white crystalline solid |

Example:

In one documented synthesis, 5.06 g (0.05 mol) of triethylamine and 2.83 g (0.025 mol) chloroacetyl chloride were reacted with N,N′-diisopropylglycinamide in toluene. After base addition and heating at 80 °C for 1 hour, 4.69 g (94.4%) of product was isolated and recrystallized.

Alternative Approaches and Notes

- Solvent choice: Hydrocarbon solvents such as toluene or xylene are preferred due to their inertness and suitable boiling points.

- Bases: Triethylamine is commonly used as a hydrogen halide scavenger; pyridine or excess amide can also be employed.

- Haloacetyl halides: While chloroacetyl chloride is preferred, bromoacetyl bromide or chloroacetyl bromide can be used, though reaction rates and yields may vary.

- Reaction monitoring: Chromatographic techniques (e.g., HPLC or GC) are used to monitor conversion and purity.

- Hydrolytic cleavage: The diketopiperazine can be hydrolytically cleaved under acidic conditions (e.g., 5–20% hydrochloric acid at reflux) to generate N-isopropylglycine, a key intermediate for glyphosate synthesis.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Formation of N-haloacetyl intermediate | N,N′-diisopropylglycinamide + chloroacetyl chloride, triethylamine, toluene, 0–25 °C | Rapid reaction, precipitation may occur |

| Cyclization | Sodium hydroxide or caustic base, 70–90 °C, 1–3 hours | Formation of this compound-2,5-dione ring |

| Work-up | Filtration, phase separation, washing, drying, solvent removal | Isolated crude product |

| Purification | Recrystallization from ethanol | Pure white crystalline solid, mp 177–180 °C |

| Hydrolytic cleavage (optional) | Acidic hydrolysis with 5–20% HCl at reflux (100–105 °C) | Produces N-isopropylglycine for further synthesis |

Analyse Chemischer Reaktionen

Types of Reactions: 1,4-Diisopropylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenated compounds and nucleophiles are typically used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazines.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Chemistry: DIP serves as a building block in synthesizing complex molecules and exploring new chemical reactions.

- Biology: It is studied for its potential biological activity and interactions with biological targets, including receptors and enzymes. Research suggests DIP may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

- Medicine: DIP's potential as a pharmaceutical intermediate or active ingredient in drug development is under investigation.

- Industry: It is used in specialty chemical production and as a precursor in synthesizing other piperazine derivatives. It can be used for the synthesis of glyphosate precursors and glyphosate itself, with exceptionally high yields and economic benefits .

The biological activity of DIP is attributed to its interaction with molecular targets, such as receptors and enzymes. The isopropyl groups can enhance its binding affinity and selectivity.

- Anti-HIV Activity: DIP derivatives have demonstrated potent anti-HIV-1 activity, with IC50 values in nanomolar ranges, suggesting that modifications to the piperazine structure can enhance antiviral properties.

- Antioxidative Activity: Novel 1,4-disubstituted piperazine-2,5-dione derivatives have been synthesized and evaluated for antioxidative activity, showing the potential to protect cells from oxidative damage . Compound 9r decreased ROS production, stabilized mitochondrial membrane potential, and promoted cell survival via an IL-6/Nrf2 positive-feedback loop .

- Complex Formation: DIP can form complexes with transition metals, exhibiting unique optical properties with potential applications in photochemistry.

Wirkmechanismus

The mechanism of action of 1,4-Diisopropylpiperazine depends on its specific application. In general, piperazine derivatives can interact with various molecular targets, including receptors and enzymes. The presence of isopropyl groups may influence the compound’s binding affinity and selectivity for these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Piperazine Derivatives

Homopiperazine (Hexahydro-1,4-diazepine)

Homopiperazine, a seven-membered analog of piperazine, exhibits distinct structural and electronic properties. Key differences include:

- Ring Size and Bond Lengths : The expanded ring results in longer C–C bond lengths (1.54–1.56 Å) compared to piperazine, as confirmed by X-ray crystallography .

- NMR Characteristics : Unique $^{15}\text{N}$-NMR chemical shifts (δ = -319.8 ppm for N1 and -315.7 ppm for N4) distinguish it from six-membered piperazines .

- Applications: Homopiperazine is used in coordination polymers, such as cadmium cluster complexes, due to its flexible ring structure and nitrogen donor sites .

1,4-Diphenylpiperazine

This derivative substitutes piperazine’s hydrogens with phenyl groups at the 1- and 4-positions:

- Physical Properties : Higher melting point (165°C) compared to unsubstituted piperazine, attributed to increased rigidity and π-π interactions .

- Its phenyl groups enhance stability in catalytic systems .

1,4-Di(4-pyridinyl)piperazine (dppip)

- Structure : Pyridinyl groups at the 1- and 4-positions enable coordination with transition metals.

- Synthesis: Prepared via milling piperazine with 4-chloropyridine hydrochloride and potassium carbonate in ethanol .

- Applications : Acts as a bridging ligand in heterotrimetallic cyanide-bridged frameworks, facilitating magnetic and photomagnetic properties in materials science .

1,4-Diaminopiperazine

- Structure : Features amine groups at both nitrogen atoms.

- Applications : A precursor in pharmaceutical synthesis, particularly for anticancer and antimicrobial agents. Its high nucleophilicity supports functionalization into bioactive molecules .

1,4-Bis(diphenylacetyl)piperazine

- Structure : Diphenylacetyl groups introduce significant steric hindrance and electron-withdrawing effects.

Comparative Analysis of Catalytic Performance

1,4-Diisopropylpiperazine demonstrates superior enantioselectivity in dialkylzinc additions compared to simpler piperazines. For example:

- Efficiency: Outperforms N,N-dialkylnorephedrines in reactions with aliphatic aldehydes (e.g., nonanal), achieving >90% ee in some cases .

- Steric Effects: The isopropyl groups restrict conformational flexibility, enhancing stereochemical control—a feature absent in homopiperazine or 1,4-diaminopiperazine .

Biologische Aktivität

1,4-Diisopropylpiperazine (DIP) is a piperazine derivative that has garnered attention for its unique structural features and potential biological activities. This article explores the synthesis, chemical properties, and biological effects of DIP, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of two isopropyl groups at the 1 and 4 positions of the piperazine ring. This substitution plays a significant role in its chemical reactivity and biological interactions. The synthesis typically involves the alkylation of piperazine with isopropyl halides under basic conditions, with sodium hydroxide or potassium carbonate commonly used as bases.

Synthetic Route

- Starting Materials : Piperazine and isopropyl halides (e.g., isopropyl bromide).

- Reaction Conditions : Basic medium at elevated temperatures.

- Yield : Varies based on reaction conditions but can be optimized using continuous flow reactors in industrial settings.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including receptors and enzymes. The presence of isopropyl groups may enhance its binding affinity and selectivity compared to other piperazine derivatives. Research indicates that DIP may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors .

Case Studies

- Anti-HIV Activity : A study evaluated a series of 1,4-disubstituted piperazine derivatives, including DIP, for their anti-HIV-1 activity. Certain derivatives exhibited potent activity with IC50 values in nanomolar ranges, suggesting that modifications to the piperazine structure can enhance antiviral properties .

- Complex Formation : Research has shown that DIP can form complexes with transition metals, which may exhibit unique optical properties. For instance, complexes involving DIP have been synthesized to study their behavior in various solvents, indicating potential applications in photochemistry .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.